Mesylate Leaving Group Exhibits Higher Reactivity than Tosylate in SN1 Reactions
The mesylate group demonstrates a stronger electron-withdrawing inductive effect compared to the tosylate group, resulting in a higher leaving group ability in SN1 reactions. This is quantified by Hammett σp and Taft σI substituent constants [1].
| Evidence Dimension | Leaving Group Ability (Electron-Withdrawing Power) |
|---|---|
| Target Compound Data | Mesylate group: Hammett σp = 0.33, Taft σI = 0.61 |
| Comparator Or Baseline | Tosylate group: Hammett σp = 0.29, Taft σI = 0.54 |
| Quantified Difference | σp: +0.04 higher; σI: +0.07 higher |
| Conditions | Determined by titration of para-substituted benzoic acids in 50% (v/v) aqueous ethanol (for σp) and 19F NMR of m-fluorophenylsulfonate esters (for σI) [1]. |
Why This Matters
The higher σ values for mesylate indicate a greater ability to stabilize the developing negative charge on the leaving group, leading to faster reaction rates in nucleophilic substitution, which is critical for time-sensitive synthetic steps.
- [1] Stang, P. J., & Anderson, A. G. (1976). Hammett and Taft substituent constants for the mesylate, tosylate, and triflate groups. The Journal of Organic Chemistry, 41(5), 781–785. View Source
